molecular formula C10H14N2O5 B067654 2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid CAS No. 182120-90-7

2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid

Cat. No. B067654
M. Wt: 242.23 g/mol
InChI Key: AKUIDVVQFDMLAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, involves a Pd-catalyzed amide coupling and subsequent oxazole formation via bromination of an enamide and DBU-promoted cyclization. This process results in high optical purity and good yield without racemization, highlighting efficient synthetic pathways for similar compounds (Magata et al., 2017). Moreover, the use of Ce(OTf)3-catalyzed cascade reactions of alkynyl carboxylic acids with tert-butyl isocyanide has been developed to synthesize diversely functionalized oxazoles, indicating an efficient and novel protocol for the synthesis of such compounds (Cao et al., 2020).

Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, reveals interesting aspects of their conformations and interactions. These compounds crystallize in the monoclinic space group P2(1)/n, with molecular conformations essentially the same across polymorphs. This analysis provides insight into the molecular geometry and potential interactions within crystalline structures (Gebreslasie et al., 2011).

Chemical Reactions and Properties

The versatility in chemical reactions, such as the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isomerization, highlights the reactivity and potential applications of such compounds. The Fe(II)-catalyzed isomerization leading to different carboxylic esters and amides underlines the chemical flexibility and utility of oxazole derivatives in synthesis (Serebryannikova et al., 2019).

Physical Properties Analysis

The crystalline structure and polymorphism of compounds like N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester provide insight into the physical properties of oxazole derivatives. The formation of hydrogen-bonded parallel β-sheet-like tapes in these structures showcases the impact of molecular conformation on physical properties (Gebreslasie et al., 2011).

Chemical Properties Analysis

The chemical properties of oxazole derivatives can be elucidated through the synthesis and reactivity studies of compounds such as the synthesis of 2-alkynyl oxazoles via Ce(OTf)3-catalyzed reactions. These studies reveal the chemical behavior, reactivity patterns, and potential applications of oxazole compounds in various chemical reactions (Cao et al., 2020).

Scientific Research Applications

  • Enantioselective Synthesis : This compound is used in the enantioselective synthesis of oxazole derivatives. For instance, it has been applied in the synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate with high optical purity, demonstrating its utility in the precise construction of complex molecular structures (Magata et al., 2017).

  • Peptide Synthesis : It plays a role in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, indicating its importance in peptide chemistry and the synthesis of novel amino acid derivatives (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

  • Macrolide Synthesis : This compound is used in the synthesis of macrolides like recifeiolide and curvularin, where oxazoles act as masked forms of activated carboxylic acids. This application is critical in the field of organic synthesis, particularly in the creation of complex macrocyclic structures (Wasserman, Gambale, & Pulwer, 1981).

  • Triazole Synthesis : Involved in the synthesis of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles, this compound demonstrates versatility in the creation of various heterocyclic compounds, which are essential in pharmaceutical chemistry (Lkizler, Demirbas, & Lkizler, 1996).

  • Oxazolone Formation in Peptide Synthesis : Its reaction in peptide synthesis leads to the formation of 2-alkoxy-5(4H)-oxazolones, which are crucial intermediates in the coupling of N-alkoxycarbonylamino acids. This highlights its role in the intricate process of peptide bond formation (Benoiton & Chen, 1981).

  • Crystal Structure Analysis : The compound has been used in the study of the crystal structures of 2-alkoxy-5(4H)-oxazolones, providing insights into the molecular geometry and electron delocalization in these structures, which is vital for understanding reaction mechanisms in organic chemistry (Crisma et al., 1997).

  • Synthetic Transformations : It undergoes various synthetic transformations, such as in the preparation of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, demonstrating its flexibility in organic synthesis (Baš et al., 2001).

  • Diaminopropanol Synthesis : This compound is a key intermediate in the synthesis of protected 2,3-l-diaminopropanoic acid (l-Dap) methyl esters, showcasing its application in the creation of non-proteinogenic amino acids (Temperini et al., 2020).

  • Oxazole Derivative Synthesis : It is used in the synthesis of 4-methoxycarbonyl-2-methyl-1,3-oxazole, an important process in the creation of esters and heterocycles, which are pivotal in various chemical industries (White, Kranemann, & Kuntiyong, 2003).

  • Amino Acid Derivative Synthesis : It plays a crucial role in synthesizing new functionalized amino acid derivatives for potential applications in designing anticancer agents, underlining its significance in medicinal chemistry (Kumar et al., 2009).

Future Directions

Future research could focus on elucidating the chemical reactions and mechanism of action of this compound. Additionally, more research is needed to determine the safety and hazards associated with this compound .

properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-10(2,3)17-9(15)11-4-7-12-6(5-16-7)8(13)14/h5H,4H2,1-3H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUIDVVQFDMLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463426
Record name 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid

CAS RN

182120-90-7
Record name 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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